molecular formula C19H15BrN6O2S B2454241 3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1014027-65-6

3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

カタログ番号: B2454241
CAS番号: 1014027-65-6
分子量: 471.33
InChIキー: PIJRSVPPDVPYSM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a bromobenzenesulfonamide group

特性

IUPAC Name

3-bromo-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN6O2S/c20-14-3-1-4-17(13-14)29(27,28)25-16-7-5-15(6-8-16)22-18-9-10-19(24-23-18)26-12-2-11-21-26/h1-13,25H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJRSVPPDVPYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonation of the aromatic ring with bromobenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学的研究の応用

3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

作用機序

The mechanism of action of 3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds

Uniqueness

3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is unique due to the presence of the bromobenzenesulfonamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .

生物活性

3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a sulfonamide group, a pyrazole ring, and a pyridazine moiety. Its biological activity is primarily investigated for anti-inflammatory and anticancer properties.

The molecular formula of the compound is C21H17BrN6OC_{21}H_{17}BrN_6O, with a molecular weight of approximately 449.3 g/mol. The presence of bromine and nitrogen-containing rings enhances its reactivity and interaction potential within biological systems. The sulfonamide group contributes to its solubility and biological activity.

The biological activity of 3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit carbonic anhydrase, which plays a role in various physiological processes including pH regulation and ion transport.
  • Targeting Specific Pathways : The pyrazole and pyridazine components may interact with specific receptors or enzymes involved in inflammatory pathways, potentially reducing inflammation and tumor growth.
  • Antimicrobial Properties : Similar compounds have shown activity against various pathogens, suggesting that this compound may also possess antimicrobial effects.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar compounds, indicating that modifications in the molecular structure can significantly affect their potency against cancer cell lines. For instance, compounds with pyrazole and sulfonamide groups have demonstrated cytotoxic effects against breast cancer cells, with IC50 values ranging from 0.059 mM to 0.072 mM for related structures .

Anti-inflammatory Effects

Research has shown that sulfonamide derivatives can modulate inflammatory responses in animal models. In particular, studies involving isolated rat heart models indicated that certain sulfonamides could alter perfusion pressure, suggesting potential cardiovascular benefits .

Case Studies

  • Antileishmanial Activity : A study comparing various pyrazole derivatives found that some exhibited significant activity against Leishmania spp., with IC50 values indicating effectiveness comparable to standard treatments .
  • Cardiovascular Effects : Research on related sulfonamide compounds demonstrated their ability to decrease perfusion pressure in isolated rat hearts, indicating potential cardiovascular applications .

Table 1: Biological Activity Comparison

Compound NameIC50 (mM)Target Pathogen
Compound A0.059L. infantum
Compound B0.072L. amazonensis
3-bromo-N-(4-{...})TBDTBD

Table 2: Effects on Perfusion Pressure

Compound NameDose (nM)Effect on Perfusion Pressure
Compound 10.001Decreased
Compound 20.001No significant change
3-bromo-N-(4-{...})TBDTBD

Q & A

Q. Advanced Research Focus

  • Core Modifications : Synthesize analogs with substituted pyridazines (e.g., morpholine or piperidine at position 6) or pyrazoles (e.g., methyl/ethyl groups) to assess steric and electronic effects .
  • Biological Screening : Use high-throughput assays (e.g., kinase inhibition, bacterial growth assays) to correlate structural changes with activity .
  • Computational Modeling : Perform docking studies to predict binding interactions with targets like bacterial dihydropteroate synthase or human kinases .

How should researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced Research Focus

  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
  • Standardize Conditions : Control variables like solvent (DMSO concentration), pH, and cell line viability to minimize assay variability .
  • Meta-Analysis : Compare data across studies with structurally related sulfonamides (e.g., 4-chloro or morpholine analogs) to identify trends .

What experimental approaches are used to evaluate in vivo pharmacokinetics?

Q. Advanced Research Focus

  • ADME Profiling :
    • Absorption : Use Caco-2 cell monolayers to measure permeability .
    • Metabolism : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites .
    • Excretion : Quantify urinary/fecal elimination via LC-MS in rodent models .
  • Plasma Stability : Monitor compound degradation over 24 hours in plasma at 37°C .

How can selectivity against off-target proteins be assessed for this compound?

Q. Advanced Research Focus

  • Kinase Profiling Panels : Screen against a panel of 100+ kinases to identify off-target inhibition .
  • Receptor Binding Assays : Use radioligand displacement assays (e.g., for GPCRs or ion channels) .
  • Proteome-Wide Studies : Apply thermal shift assays or chemical proteomics to detect non-specific interactions .

What analytical techniques are critical for identifying metabolic byproducts?

Q. Advanced Research Focus

  • LC-HRMS : Couple liquid chromatography with high-resolution MS to detect and characterize metabolites (e.g., hydroxylation, dehalogenation) .
  • Isotopic Labeling : Synthesize 13C^{13}C- or 2H^{2}H-labeled analogs to trace metabolic pathways .
  • In Silico Prediction : Use software like Meteor (Lhasa Ltd.) to predict Phase I/II metabolites .

How can crystallographic data improve understanding of this compound’s bioactivity?

Q. Advanced Research Focus

  • Single-Crystal Analysis : Resolve the 3D structure to identify key interactions (e.g., hydrogen bonds with Thr50 in a target enzyme) .
  • Docking Validation : Compare crystallographic data with docking poses to refine computational models .
  • Polymorphism Screening : Assess crystal packing variations (e.g., solvates vs. anhydrous forms) that may affect solubility .

What computational tools are recommended for studying target engagement?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to assess binding stability (e.g., using GROMACS) .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs to prioritize synthesis .
  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger’s Phase .

What challenges arise during scale-up synthesis, and how can they be mitigated?

Q. Advanced Research Focus

  • Reaction Exotherms : Use flow chemistry to control temperature and mixing in larger batches .
  • Purification Bottlenecks : Switch from column chromatography to recrystallization or centrifugal partition chromatography .
  • Yield Optimization : Apply Design of Experiments (DoE) to statistically optimize solvent ratios and catalyst loading .

Notes

  • Evidence Sources : Cited studies provide methodologies for synthesis (), SAR (), and crystallography ().
  • Excluded Sources : BenchChem-derived data (e.g., ) was omitted per guidelines.
  • Methodological Emphasis : Answers prioritize experimental workflows over theoretical definitions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。